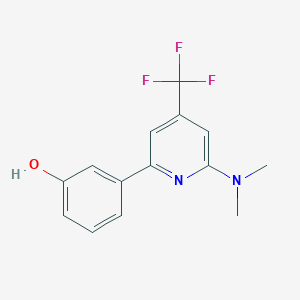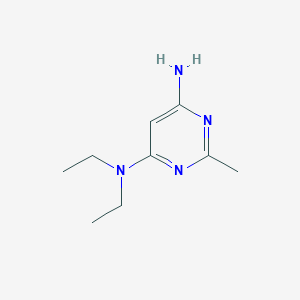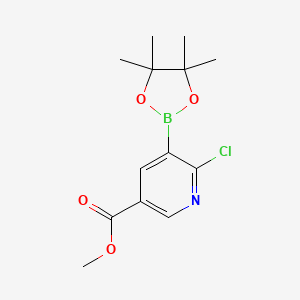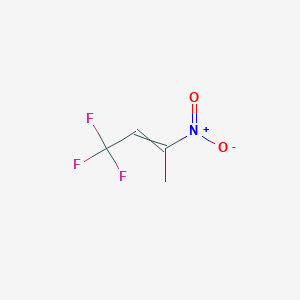
1,1,1-Trifluoro-3-nitrobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-nitrobut-2-ene is an organic compound with the molecular formula C₄H₄F₃NO₂ It is characterized by the presence of trifluoromethyl and nitro functional groups attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-nitrobut-2-ene can be synthesized through a three-component Grob cyclization reaction. This involves the reaction of this compound with 1,3-dicarbonyl compounds (such as ethyl acetoacetate, acetylacetone, or benzoylacetone) and ammonia or primary aliphatic amines . The reaction typically proceeds under mild conditions and results in the formation of substituted pyrroles.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced using standard organic synthesis techniques involving the aforementioned Grob cyclization reaction. The scalability of this method makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-nitrobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds, such as pyrroles.
Common Reagents and Conditions
1,3-Dicarbonyl Compounds: These compounds react with this compound in the presence of ammonia or primary amines to form substituted pyrroles.
Major Products Formed
Substituted Pyrroles: Formed through Grob cyclization reactions.
Nitroalkyl Enamines and γ-Nitro Ketones: Formed through reactions with enamines.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-nitrobut-2-ene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of various fluorinated heterocyclic compounds.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-3-nitrobut-2-ene involves its participation in various chemical reactions. For example, in the Grob cyclization reaction, the compound acts as an electrophile, reacting with nucleophiles such as 1,3-dicarbonyl compounds and amines to form substituted pyrroles . The trifluoromethyl and nitro groups enhance the electrophilic nature of the compound, facilitating these reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-3-nitrobut-2-ene: Similar structure but with chlorine atoms instead of fluorine.
1,1,1-Tribromo-3-nitrobut-2-ene: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1,1,1-Trifluoro-3-nitrobut-2-ene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-nitrobut-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO2/c1-3(8(9)10)2-4(5,6)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWQUYWZQHRBAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)


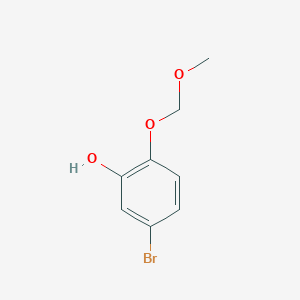
![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)

![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)


